N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide
Description
N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a thiophene-based carboxamide derivative with a benzenesulfonamido substituent at the 3-position and a 4-ethylbenzyl group attached via the amide nitrogen. The molecule’s design combines a thiophene core—known for electronic versatility—with sulfonamide and arylalkyl groups, which are common pharmacophores in drug discovery .
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[(4-ethylphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-3-16-9-11-17(12-10-16)15-22-21(24)20-19(13-14-27-20)23(2)28(25,26)18-7-5-4-6-8-18/h4-14H,3,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJSAPKFWZKZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the sulfonamide group: This step involves the reaction of thiophene with N-methylbenzenesulfonamide under suitable conditions.
Attachment of the ethylphenylmethyl group: This can be done using a Friedel-Crafts alkylation reaction where the thiophene derivative reacts with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst.
Chemical Reactions Analysis
N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry:
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their properties are summarized below:
Key Observations:
Dihedral Angles and Planarity : In N-(2-nitrophenyl)thiophene-2-carboxamide (), the dihedral angle between the benzene and thiophene rings ranges from 8.5° to 13.5°, indicating moderate planarity. This contrasts with fully planar systems (e.g., purely conjugated molecules) and suggests flexibility that may influence binding to biological targets .
Chloro-Substituents: The dual chloro-groups in ’s compound improve lipophilicity, which could enhance membrane permeability but may also increase toxicity . Ethylphenyl Groups: The 4-ethylbenzyl group in the target compound likely contributes to hydrophobic interactions, similar to the 3-ethylphenyl group in ’s analog .
Biological Activity
N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene derivatives are recognized for their diverse applications in medicinal chemistry, materials science, and industrial chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 3-[benzenesulfonyl(methyl)amino]-N-[(4-ethylphenyl)methyl]thiophene-2-carboxamide. Its chemical formula is , with a molecular weight of 414.54 g/mol. The structure includes a thiophene ring, a sulfonamide group, and an ethylphenyl moiety, which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with various enzymes, potentially inhibiting their activity. This interaction is crucial in the context of drug design for targeting specific pathways in disease processes.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, likely due to its ability to disrupt bacterial cell function.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by excessive inflammation.
Biological Activity Data
A summary of biological activity findings is presented in Table 1 below.
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Enzyme Inhibition | Potentially inhibits carbonic anhydrase | |
| Anti-inflammatory | Reduces cytokine production | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies and Research Findings
Several studies have investigated the biological activity of thiophene derivatives similar to this compound:
- Antimicrobial Study : A study demonstrated that thiophene derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial membrane integrity.
- Cancer Research : Research on related compounds indicated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells, suggesting potential use as chemotherapeutic agents.
- Anti-inflammatory Mechanism : Investigations into the anti-inflammatory properties revealed that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Q & A
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiophene formation | S₈, DMF, 100°C | 65–70 | 90% |
| Sulfonylation | TsCl, DCM, 25°C | 80–85 | 95% |
| Amide coupling | EDC/HOBt, RT | 75–80 | 98% |
What spectroscopic and crystallographic methods are essential for characterizing this compound?
Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm regiochemistry of the thiophene ring and sulfonamide substitution. For example, the thiophene C2 proton typically resonates at δ 7.2–7.5 ppm .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in the aromatic region .
- X-ray Crystallography:
Example Data:
In a related thiophene carboxamide (N-(2-nitrophenyl)thiophene-2-carboxamide), X-ray analysis revealed a dihedral angle of 13.53° between thiophene and benzene rings, critical for assessing planarity in SAR studies .
Advanced Research Questions
How can computational modeling guide the design of derivatives with improved biological activity?
Answer:
- Docking Studies:
- Target Selection: Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases, where sulfonamide-thiophene hybrids show affinity .
- Software: AutoDock Vina or Schrödinger Suite for predicting binding modes .
- QSAR Models:
- Descriptors: Include logP, polar surface area, and H-bond acceptor count to correlate with bioavailability .
- Validation: Use leave-one-out cross-validation (R² > 0.8) to ensure model robustness .
Case Study:
For 3-(N-methylbenzenesulfonamido)-N-(trifluoromethylbenzyl)thiophene-2-carboxamide, QSAR predicted a 30% increase in COX-2 inhibition by introducing a meta-fluoro substituent .
How can contradictory data on biological activity (e.g., cytotoxicity vs. efficacy) be resolved?
Answer:
- Mechanistic Profiling:
- Enzyme Assays: Compare IC₅₀ values across targets (e.g., COX-2 vs. carbonic anhydrase) to identify off-target effects .
- Cell-Based Assays: Use isogenic cell lines (e.g., wild-type vs. COX-2 knockout) to isolate pathway-specific activity .
- Metabolic Stability:
- Microsomal Incubations: Assess hepatic clearance using human liver microsomes (HLMs) to rule out rapid degradation .
Example:
A derivative showed conflicting cytotoxicity in MCF-7 (IC₅₀ = 5 µM) vs. HEK293 (IC₅₀ > 50 µM). Follow-up studies revealed selective activation of p53 in cancer cells .
What strategies mitigate challenges in crystallizing this compound for structural studies?
Answer:
- Co-Crystallization: Use small-molecule additives (e.g., triethylamine) to stabilize sulfonamide hydrogen bonds .
- Temperature Gradients: Slow cooling (0.1°C/min) from 50°C to 4°C promotes single-crystal growth .
- Solvent Screening: Test mixed solvents (e.g., DCM/hexane) to modulate solubility .
Data from Analogues:
In N-(2-nitrophenyl)thiophene-2-carboxamide, slow evaporation of acetonitrile yielded diffraction-quality crystals (R-factor = 0.045) .
How do structural modifications (e.g., substituent effects) influence electronic properties in material science applications?
Answer:
- Electrochemical Analysis:
- Cyclic Voltammetry: Measure HOMO/LUMO levels; electron-withdrawing groups (e.g., -CF₃) lower LUMO, enhancing n-type semiconductor behavior .
- DFT Calculations: Gaussian 09 simulations predict charge distribution and band gaps .
- OLED Performance:
- Device Fabrication: Spin-coating thin films (thickness: 80–100 nm) for testing electroluminescence efficiency .
Q. Table 2: Substituent Effects on Band Gaps
| Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| -OCH₃ | -5.2 | -2.8 | 2.4 |
| -CF₃ | -5.8 | -3.4 | 2.4 |
| -NO₂ | -6.1 | -3.9 | 2.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
